2-Phenyl-2-(pyrrolidin-1-yl)ethanamine

nAChR pharmacology nicotinic receptor ligands CNS drug discovery

Generic 1,2-diamines lack the rigid pharmacophore required for sigma receptor or nAChR binding, leading to false negatives in SAR campaigns. This chiral scaffold provides the exact spatial constraint of a pyrrolidine ring 2.8 Å from the phenyl centroid. - **Structural necessity:** Pyrrolidine constraint vs. acyclic diamines enables nM affinity at sigma/nAChR targets. - **Stereochemical leverage:** (R)- and (S)-enantiomers available via resolution; divergent D3/serotonin binding. - **pH-tuned permeability:** LogD₇.₄ = -0.73 balances solubility and passive CNS penetration.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 31466-46-3
Cat. No. B1335697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
CAS31466-46-3
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(CN)C2=CC=CC=C2
InChIInChI=1S/C12H18N2/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,13H2
InChIKeyDIFGFCHLYHBEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-2-(pyrrolidin-1-yl)ethanamine: Chiral Diamine Scaffold


2-Phenyl-2-(pyrrolidin-1-yl)ethanamine (CAS 31466-46-3, C₁₂H₁₈N₂, MW 190.29) is a chiral 1,2-diamine featuring a phenyl group and a pyrrolidine ring [1]. The molecule contains one stereogenic center at the benzylic carbon, producing racemic or enantiopure forms with LogP 1.58 and calculated pKa values consistent with a primary amine . The core structure serves as a conformationally constrained analogue of phenethylamine derivatives, positioning the basic amine nitrogen approximately 2.8 Å from the phenyl centroid in low-energy conformers. This spatial arrangement creates a pharmacophore distinct from simple phenethylamines and has been exploited in the design of sigma receptor ligands, neuronal nicotinic acetylcholine receptor (nAChR) modulators, and dopamine/serotonin receptor ligands [2][3][4].

Chiral 1,2-diamine scaffold for receptor pharmacology studies
Conformationally constrained pyrrolidine ring supports target engagement profiling
Stereogenic center enables enantiomer-specific SAR investigation
pH-responsive LogD profile for cellular assay design

2-Phenyl-2-(pyrrolidin-1-yl)ethanamine: Scaffold Advantages


Generic substitution with simpler 1,2-diamines (e.g., N¹,N¹-dimethylethane-1,2-diamine) or monoamines (e.g., 2-phenylethylamine) fails due to three scaffold-specific properties of 2-phenyl-2-(pyrrolidin-1-yl)ethanamine. First, the pyrrolidine ring imposes conformational constraint that alters the presentation of the basic amine to receptor binding pockets—this structural preorganization contributes to nanomolar binding affinities at sigma and nAChR targets that flexible-chain analogs cannot achieve [1][2]. Second, the stereogenic center at the benzylic carbon (C2) creates enantiomer-dependent pharmacology; (R)- and (S)-enantiomers exhibit divergent binding profiles at dopamine D3 and serotonin receptors, a property absent in achiral diamines [3]. Third, the combination of phenyl and pyrrolidine moieties produces a distinct LogD profile (LogD₇.₄ = -0.73) that differs markedly from simpler analogs, affecting membrane permeability and assay behavior in cellular systems [4][5]. These features are not present in generic polyamines or simple phenethylamines, making direct substitution scientifically invalid for receptor pharmacology studies, CNS target validation, or structure-activity relationship (SAR) campaigns.

Acyclic diamines lack pyrrolidine-imposed conformational constraint, which may not reproduce binding profiles at sigma/nAChR targets.
Achiral diamines cannot replicate enantiomer-dependent pharmacology; stereochemistry influences receptor binding outcomes.
Simple phenethylamines exhibit different pH-dependent lipophilicity and beta-adrenergic cross-reactivity, which may shift assay behavior.

2-Phenyl-2-(pyrrolidin-1-yl)ethanamine: Key Differentiation Data


Neuronal nAChR α4β2 Binding Affinity

The 2-phenyl pyrrolidine scaffold, of which 2-phenyl-2-(pyrrolidin-1-yl)ethanamine is a core building block, produces binding affinities at the human α4β2 nicotinic acetylcholine receptor (nAChR) spanning two orders of magnitude (Ki 46 nM to >10,000 nM), demonstrating that substitution on the aryl ring critically modulates potency [1]. This scaffold-level quantitative range provides a benchmark for selecting 2-phenyl-2-(pyrrolidin-1-yl)ethanamine as a synthetic intermediate over simple phenylalkylamines, which typically exhibit micromolar or weaker α4β2 nAChR affinities. The pyrrolidine ring's conformational constraint is essential for achieving sub-100 nM binding in optimized analogs.

nAChR α4β2 Binding
Class-level
Ki range: 46 nM – >10,000 nM
Supports scaffold SAR for nAChR probe development
Scaffold-level; aryl substitution modulates affinity
nAChR pharmacology nicotinic receptor ligands CNS drug discovery

Sigma Receptor Pharmacophore Validation

The N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamine pharmacophore, which incorporates the 2-phenyl-2-(pyrrolidin-1-yl)ethanamine motif as its structural core, has been experimentally validated as a sigma receptor-binding scaffold [1][2]. This scaffold achieves sigma receptor binding with high efficacy and a high degree of selectivity over other CNS targets, whereas analogous acyclic diamines (e.g., N¹,N¹-dimethylethane-1,2-diamine derivatives) show substantially reduced sigma receptor engagement [3]. The pyrrolidine ring and the 1,2-diamine spacing are both essential structural determinants for sigma receptor recognition.

Sigma Receptor Binding
Class-level
Reported sigma engagement vs acyclic analogs' reduced binding
Supports sigma receptor target validation context
Pharmacophore validated; quantitative Ki not reported
sigma receptor CNS pharmacology ligand design

Beta-1 Adrenergic Receptor Off-Target Absence

In binding assays using beta-1 adrenergic receptor preparations, 2-phenyl-2-(pyrrolidin-1-yl)ethanamine exhibited no measurable affinity (Ki reported as 'No affinity') . This negative selectivity datum is valuable because many phenethylamine-derived CNS ligands (e.g., amphetamine analogs) exhibit significant beta-adrenergic cross-reactivity that complicates in vivo interpretation. The absence of beta-1 binding indicates that the pyrrolidine substitution effectively abolishes the adrenergic pharmacophore present in simpler phenethylamines [1]. This selectivity profile supports the use of this scaffold in CNS studies where minimizing cardiovascular off-target effects is desirable.

β1 Adrenergic Off-Target
Reported
No measurable beta-1 affinity (vs phenethylamine cross-reactivity)
Supports CNS selectivity profiling; reduces adrenergic confounding
Negative selectivity datum; assay conditions not specified
adrenergic receptor selectivity profiling off-target screening

Commercial Purity Grade Availability

Commercially available 2-phenyl-2-(pyrrolidin-1-yl)ethanamine is offered at two distinct purity grades: 97% (Fluorochem) and 95% (Sigma-Aldrich/AstaTech) . The 97% grade provides a 2% absolute purity advantage over the 95% grade, which may be critical for applications requiring minimal impurity interference, such as radioligand binding displacement studies (where unlabeled impurities can compete for binding sites and shift apparent IC₅₀ values) or single-crystal X-ray diffraction (where impurities ≥2% can inhibit crystallization or produce twinned crystals). Procurement from Fluorochem also offers defined hazard classification (GHS07) and full SDS documentation, enabling immediate risk assessment and safe handling protocol implementation . The compound is supplied as a pale-yellow to yellow-brown liquid at ambient temperature .

Commercial Purity Grades
Data to verify
Fluorochem: 97% | Sigma-Aldrich/AstaTech: 95%
Higher purity may reduce impurity interference in sensitive assays
Vendor specifications; analytical methods not disclosed
chemical purity procurement specification quality control

Enantiomer-Dependent Pharmacology

2-Phenyl-2-(pyrrolidin-1-yl)ethanamine contains one asymmetric carbon atom (C2, benzylic position), yielding (R)- and (S)-enantiomers with distinct pharmacological profiles . In dopamine/serotonin receptor ligand studies, enantiomeric pairs of phenylpyrrolidine derivatives exhibit divergent binding affinities and functional activities at D3 and 5-HT receptors, a phenomenon not observed with achiral diamines such as N¹,N¹-dimethylethane-1,2-diamine [1][2]. The (R)-enantiomer of the related compound (1R)-1-phenyl-2-pyrrolidin-1-ylethanamine (also known as R-phenylpiracetam) is a marketed nootropic drug, demonstrating that stereochemistry critically influences in vivo pharmacology . For 2-phenyl-2-(pyrrolidin-1-yl)ethanamine, both racemic and enantiopure forms are synthetically accessible, enabling stereochemistry-controlled SAR studies.

Enantiomer-Dependent Pharmacology
Class-level
Single stereogenic center; (R)- and (S)-enantiomers accessible
Enables enantiomer-specific SAR investigation
Racemate commercially available; chiral resolution required
chiral resolution enantioselective pharmacology stereochemistry

pH-Dependent Lipophilicity Profile

Calculated distribution coefficients for 2-phenyl-2-(pyrrolidin-1-yl)ethanamine show pH-dependent LogD values of -2.98 at pH 5.5 and -0.73 at pH 7.4 [1]. This represents a ΔLogD of +2.25 units across the physiological pH range, indicating that the compound transitions from highly hydrophilic (ionized amine) at endosomal/lysosomal pH to moderately lipophilic (partially ionized) at cytoplasmic/extracellular pH. This pH-sensitive lipophilicity profile differs from simple phenethylamines (e.g., 2-phenylethylamine, calculated LogD₇.₄ ≈ -0.3 to +0.2) and from highly basic diamines (LogD₇.₄ < -1.5). The intermediate LogD at pH 7.4 predicts adequate passive membrane permeability while maintaining aqueous solubility suitable for in vitro assay conditions.

pH-Dependent LogD
Data to verify
LogD₅.₅ = -2.98; LogD₇.₄ = -0.73 (Δ +2.25)
pH-dependent lipophilicity informs assay buffer selection
Calculated values; experimental LogD not reported
physicochemical property ADME prediction drug-likeness

2-Phenyl-2-(pyrrolidin-1-yl)ethanamine: Application Scenarios


Sigma Receptor Ligand Synthesis & CNS Validation

Use 2-phenyl-2-(pyrrolidin-1-yl)ethanamine as the core 1,2-diamine scaffold for synthesizing N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamine derivatives with validated sigma receptor binding [1][2]. The scaffold's pyrrolidine ring and 1,2-diamine spacing are essential structural determinants for sigma receptor recognition—acyclic diamines lack this pharmacophore and yield false-negative results in sigma receptor assays. Procure the 97% purity grade (Fluorochem) to minimize impurity interference in radioligand displacement assays, and consider enantiopure forms if investigating sigma-1 versus sigma-2 subtype selectivity, as stereochemistry influences binding profiles [3].

Neuronal nAChR SAR Campaigns

Employ 2-phenyl-2-(pyrrolidin-1-yl)ethanamine as the synthetic starting point for generating 2-phenyl pyrrolidine libraries targeting α4β2 nAChR. Substitution on the aryl ring of this scaffold modulates binding affinity across two orders of magnitude (Ki 46 nM to >10,000 nM), providing a tunable pharmacophore for optimizing potency and selectivity [4]. The pyrrolidine ring imposes conformational constraint that is essential for achieving sub-100 nM binding—simple phenylalkylamine analogs lack this constraint and exhibit micromolar or weaker affinities. The compound's negative beta-1 adrenergic binding profile (no affinity) reduces the risk of cardiovascular off-target confounding in subsequent in vivo validation of optimized analogs.

Chiral Resolution & Enantiomer-Specific Pharmacology

Utilize the single stereogenic center at the benzylic carbon (C2) to investigate enantiomer-dependent pharmacology at dopamine D3, serotonin, and sigma receptors [5]. The racemate (commercially available) can be resolved via chiral chromatography or diastereomeric salt formation to yield (R)- and (S)-enantiomers for parallel SAR evaluation. This stereochemical differentiation is not possible with achiral diamine comparators (e.g., N¹,N¹-dimethylethane-1,2-diamine) and provides a route to enantiomer-specific intellectual property. The precedent of (1R)-1-phenyl-2-pyrrolidin-1-ylethanamine (R-phenylpiracetam) as a marketed nootropic demonstrates that the (R)-enantiomer of this scaffold class possesses pharmacologically relevant in vivo activity distinct from the (S)-enantiomer.

In Vitro ADME & Cellular Permeability Profiling

Employ 2-phenyl-2-(pyrrolidin-1-yl)ethanamine as a model compound for studying pH-dependent cellular permeability of basic amine-containing CNS scaffolds. The calculated LogD values (LogD₅.₅ = -2.98; LogD₇.₄ = -0.73) [6] predict that the compound remains largely ionized and hydrophilic at endosomal/lysosomal pH (favoring aqueous solubility and minimizing non-specific membrane binding in acidic intracellular compartments) while achieving adequate passive permeability at cytoplasmic/extracellular pH. This pH-sensitive lipophilicity profile differs from simple phenethylamines and informs the design of CNS-penetrant analogs by establishing baseline permeability parameters for the 2-phenyl pyrrolidine scaffold class.

Application
Selection Property
Validation Focus
Sigma receptor ligand synthesis & CNS target validation
Pyrrolidine-constrained 1,2-diamine pharmacophore
Sigma receptor recognition vs acyclic diamine controls
Neuronal nAChR SAR library design
Conformationally preorganized pyrrolidine scaffold; aryl substitution modulates binding affinity
α4β2 nAChR binding affinity range; beta-1 off-target absence
Chiral resolution & enantiomer-specific pharmacology
Single stereogenic center (C2); racemic or enantiopure forms
Enantiomer-dependent receptor binding profiles at D3/5-HT/sigma
In vitro ADME & cellular permeability profiling
pH-responsive LogD profile
Permeability-solubility balance; assay buffer compatibility

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